N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide is a complex organic compound that features a bicyclic structure with an isoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-21-14-7-8-15(21)10-13(9-14)19-18(22)16-11-17(23-20-16)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,22) |
InChI Key |
ILWXCWJBPVJZOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide typically involves multiple steps. One common approach starts with the preparation of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound. This can be achieved through enantioselective construction methods, often involving the use of chiral catalysts to ensure the correct stereochemistry .
The next step involves the introduction of the isoxazole ring. This can be done through a cyclization reaction, where appropriate precursors are reacted under specific conditions to form the isoxazole ring. Finally, the phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
In an industrial setting, the production of N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Atropine: Atropine is another compound with a similar bicyclic structure.
Hyoscyamine: Hyoscyamine is similar in structure and is used to treat a variety of gastrointestinal disorders.
Tropisetron: Tropisetron is used as an antiemetic to prevent nausea and vomiting caused by chemotherapy.
Uniqueness
N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-phenyl-3-isoxazolecarboxamide is unique due to its combination of a bicyclic structure with an isoxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
